1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl-
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Overview
Description
6,7-DIMETHOXY-4,4-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE: is a synthetic organic compound belonging to the class of tetrahydronaphthalenes. This compound is characterized by its unique structure, which includes two methoxy groups at positions 6 and 7, and two methyl groups at position 4 on the tetrahydronaphthalene ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIMETHOXY-4,4-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethoxybenzaldehyde with a suitable ketone in the presence of a Lewis acid catalyst can lead to the formation of the desired tetrahydronaphthalene derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and high-throughput screening of catalysts can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6,7-DIMETHOXY-4,4-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 6,7-DIMETHOXY-4,4-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: The compound has shown potential biological activities, including anti-inflammatory and anticancer properties. It is being investigated for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as additives in various formulations.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-4,4-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE: This compound shares the methoxy substitution pattern but differs in the core structure, being an isoquinoline derivative.
6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID: Another similar compound with a carboxylic acid group, which imparts different chemical properties and potential biological activities.
Uniqueness: 6,7-DIMETHOXY-4,4-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to its specific substitution pattern and the presence of two methyl groups at position 4. This structural feature distinguishes it from other tetrahydronaphthalene derivatives and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
57644-56-1 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6,7-dimethoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C14H18O3/c1-14(2)6-5-11(15)9-7-12(16-3)13(17-4)8-10(9)14/h7-8H,5-6H2,1-4H3 |
InChI Key |
ANUMTWGLIFQUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2=CC(=C(C=C21)OC)OC)C |
Origin of Product |
United States |
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